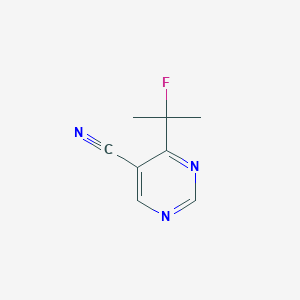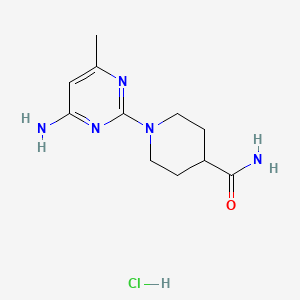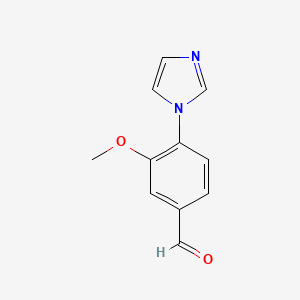
4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde
Vue d'ensemble
Description
“4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been well-documented in the literature . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated them for antioxidant potential .Molecular Structure Analysis
The molecular structure of “4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” is characterized by the presence of a benzene ring linked to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Applications De Recherche Scientifique
Application 1: Antifungal Agent
- Summary of Application : Imidazole-containing chalcones, such as 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
- Methods of Application : The compound was synthesized through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .
- . With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .
Application 2: Catalyst in Epoxidation of Olefins
- Summary of Application : 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde and similar compounds have been found to work as catalysts in the catalytic epoxidation of olefins with moderate to good yields using mild reaction conditions .
- Methods of Application : The compound can be synthesized by allowing imidazole and 4-iodoanisole to react in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .
- Results or Outcomes : The compound was synthesized in a 99% isolated yield .
Application 3: Antibacterial Agent
- Summary of Application : Imidazole derivatives, including 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, have been reported to show various biological activities such as antibacterial and antimycobacterial .
- Methods of Application : The compound can be synthesized by reacting imidazole and 4-iodoanisole in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .
- Results or Outcomes : The compound was synthesized in a 99% isolated yield . The antibacterial potential was determined using the tube dilution method against S. aureus, B. subtilis, and E. coli with ciprofloxacin as a reference drug .
Application 4: Anti-inflammatory Agent
- Summary of Application : Imidazole derivatives, including 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, have been reported to show anti-inflammatory activity .
- Methods of Application : The compound can be synthesized by reacting imidazole and 4-iodoanisole in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .
- Results or Outcomes : The compound was synthesized in a 99% isolated yield . The anti-inflammatory activity was determined using standard pharmacological tests .
Application 5: Antiviral Agent
- Summary of Application : Imidazole derivatives, including 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, have been reported to show antiviral activity .
- Methods of Application : The compound can be synthesized by reacting imidazole and 4-iodoanisole in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .
- Results or Outcomes : The compound was synthesized in a 99% isolated yield . The antiviral activity was determined using standard pharmacological tests .
Application 6: Catalyst in Epoxidation of Olefins
- Summary of Application : 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde and similar compounds have been found to work as catalysts in the catalytic epoxidation of olefins with moderate to good yields using mild reaction conditions .
- Methods of Application : The compound can be synthesized by allowing imidazole and 4-iodoanisole to react in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .
- Results or Outcomes : The compound was synthesized in a 99% isolated yield .
Safety And Hazards
Orientations Futures
Imidazole-containing compounds have shown promise in various areas of research. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests that “4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” and similar compounds could have potential applications in the development of new drugs.
Propriétés
IUPAC Name |
4-imidazol-1-yl-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFARODQVUOAKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

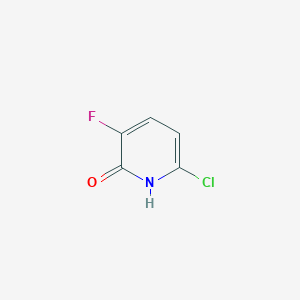
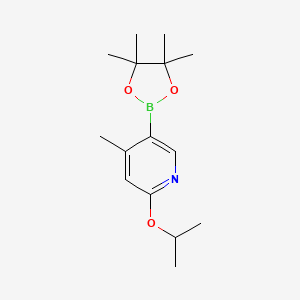
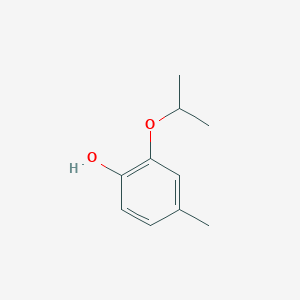
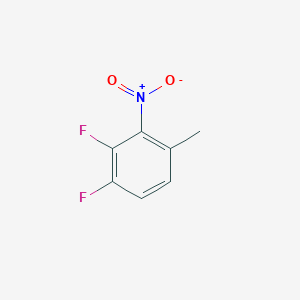
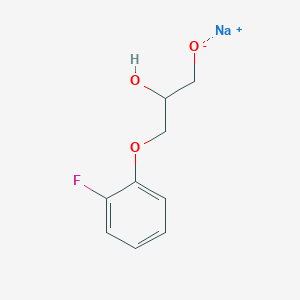
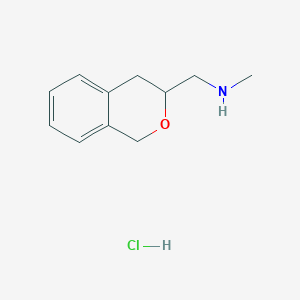
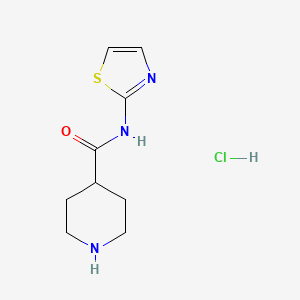
![Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1403641.png)
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)
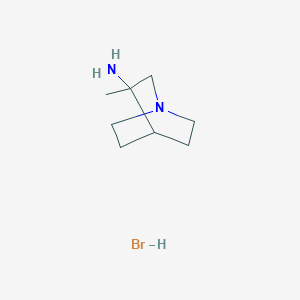
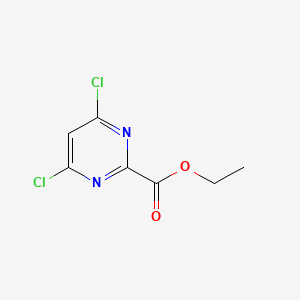
![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)
